6-Chloro-2-(4-ethyl-3-nitrophenyl)imidazo[1,2-b]pyridazine
Overview
Description
6-Chloro-2-(4-ethyl-3-nitrophenyl)imidazo[1,2-b]pyridazine is a heterocyclic compound with a fused imidazo[1,2-b]pyridazine ring system. Its chemical structure consists of a chlorinated imidazo ring linked to a nitrophenyl group and an ethyl substituent. This compound belongs to the class of imidazo[1,2-b]pyridazines, which have been extensively studied due to their diverse biological activities and pharmacological properties .
Synthesis Analysis
The synthesis of this compound involves the condensation of appropriate precursors. Although specific synthetic methods are not mentioned in the available literature, the successful preparation of ethyl 6-chloro-3-fluoroimidazo[1,2-b]pyridazine-2-carboxylate has been reported. Spectroscopic techniques, including 1H NMR , 13C NMR , FTIR , and MS , were used to characterize the synthesized compound. Additionally, single crystal X-ray diffraction analysis confirmed its crystal structure .
Molecular Structure Analysis
The molecular structure of ethyl 6-chloro-3-fluoroimidazo[1,2-b]pyridazine-2-carboxylate reveals the arrangement of atoms within the compound. Density functional theory (DFT) calculations using the B3LYP/6-311+G (2d,p) functional provided insights into its optimized molecular geometry. The compound can exist in four relatively stable conformations, denoted as 3a, 3b, 3c, and 3d. These conformations contribute to its overall stability and reactivity .
properties
IUPAC Name |
6-chloro-2-(4-ethyl-3-nitrophenyl)imidazo[1,2-b]pyridazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN4O2/c1-2-9-3-4-10(7-12(9)19(20)21)11-8-18-14(16-11)6-5-13(15)17-18/h3-8H,2H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDDKCUNEMDDJMN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=C(C=C1)C2=CN3C(=N2)C=CC(=N3)Cl)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.71 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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